molecular formula C24H27N7O2 B1679701 1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea CAS No. 1166393-85-6

1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea

Cat. No. B1679701
M. Wt: 445.5 g/mol
InChI Key: NJARPUHZDSAXPL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques such as X-ray crystallography or NMR spectroscopy. The analysis would include bond lengths and angles, the presence of any functional groups, and the configuration of chiral centers.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, refractive index, and spectral data (IR, UV-Vis, NMR, MS). It also includes its chemical stability and reactivity.


Scientific Research Applications

Structure-Activity Relationships in Kinase Inhibition

  • The compound shows relevance in the study of structure-activity relationships (SAR) for kinase inhibitors. For example, a related compound, BIRB 796, an inhibitor of p38alpha MAP kinase, demonstrated critical binding elements and interactions with kinase, providing insights into molecular binding affinities and drug design (Regan et al., 2003).

Synthesis and Regioselectivity in Chemical Reactions

  • Studies have explored the synthesis of related pyrazole compounds, emphasizing the importance of reaction media and conditions in achieving desired regioselectivity. This is crucial for synthesizing specific derivatives with potential therapeutic applications (Martins et al., 2012).

Applications in Organic Light Emitting Diodes (OLEDs)

  • Certain pyrazole derivatives have been used in the development of organic light-emitting diodes (OLEDs). For instance, Pt(II) complexes with pyrazole chelates have been synthesized, showing promising applications in OLED technology due to their photophysical properties (Huang et al., 2013).

Antimicrobial and Anticancer Properties

  • Research on pyrazole derivatives, including pyrano[2,3-d]pyrimidines, has revealed antimicrobial and anticancer activities. These compounds have shown potential in inhibiting cell wall synthesis in microbes and intercalating DNA in cancer cells, making them candidates for drug development (Abd El-Sattar et al., 2021).

Coordination Chemistry and Sensing Applications

  • Pyrazole-based ligands have been utilized in coordination chemistry, forming luminescent lanthanide compounds. These have applications in biological sensing, showcasing their utility in detecting and analyzing biological systems (Halcrow, 2005).

Structure-Based Drug Design

  • The compound's derivatives have been studied in structure-based drug design, particularly as inhibitors of specific protein kinases. This approach aids in the development of new therapeutic agents by understanding and manipulating molecular interactions (Getlik et al., 2012).

Synthesis and Characterization in Organic Chemistry

  • The synthesis and characterization of related pyrazole derivatives have been a significant focus in organic chemistry. Understanding the properties and reactions of these compounds is vital for their application in various fields, including pharmaceuticals and materials science (Pearce et al., 2019).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It includes safety measures to be taken while handling the compound and first aid measures in case of exposure.


Future Directions

This involves discussing potential future research directions or applications for the compound. This could include potential uses in medicine, industry, or research, or ways to improve its synthesis or properties.


Please note that this is a general guide and the specific details would depend on the particular compound. For a comprehensive analysis of a specific compound, it would be necessary to consult the primary literature or databases dedicated to chemical information.


properties

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[5-(pyridin-3-yloxymethyl)-1H-pyrazol-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-16-7-9-18(10-8-16)31-22(13-20(30-31)24(2,3)4)27-23(32)26-21-12-17(28-29-21)15-33-19-6-5-11-25-14-19/h5-14H,15H2,1-4H3,(H3,26,27,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJARPUHZDSAXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=NNC(=C3)COC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea
Reactant of Route 2
Reactant of Route 2
1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea
Reactant of Route 3
1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea
Reactant of Route 4
1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea
Reactant of Route 5
Reactant of Route 5
1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea
Reactant of Route 6
Reactant of Route 6
1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea

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